1-Methyl-5-(methyldithio)-1H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101554-56-7 |
|---|---|
Molecular Formula |
C3H6N4S2 |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
1-methyl-5-(methyldisulfanyl)tetrazole |
InChI |
InChI=1S/C3H6N4S2/c1-7-3(9-8-2)4-5-6-7/h1-2H3 |
InChI Key |
IUZIEKCFCJWFTM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SSC |
Canonical SMILES |
CN1C(=NN=N1)SSC |
Other CAS No. |
101554-56-7 |
Synonyms |
1-methyl-5-(methyldithio)-1H-tetrazole 1-MMTS methyl 1-methyltetrazol-5-yl disulfide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving the 1 Methyl 5 Methyldithio 1h Tetrazole Moiety
Strategies for the Preparation of 1-Substituted Tetrazoles
The preparation of 1-substituted tetrazoles can be broadly approached in two ways: by forming the tetrazole ring with the N1-substituent already in place, or by functionalizing a pre-formed 1H-tetrazole ring. Both strategies have been extensively developed to control the regiochemical outcome of the substitution pattern.
The direct alkylation of 5-substituted 1H-tetrazoles is a common method for introducing substituents onto the nitrogen atoms of the ring. However, this reaction typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, solvent, and reaction conditions. rsc.orgrsc.org
A significant challenge in synthesizing compounds like 1-methyl-5-(methyldithio)-1H-tetrazole is achieving regioselective methylation at the N1 position. Research has shown that the synthesis of 2,5-disubstituted tetrazoles is often favored. rsc.org However, specific methodologies have been developed to influence this selectivity.
One such method involves the diazotization of aliphatic amines to form a transient alkyl diazonium intermediate, which then acts as the alkylating agent. rsc.orgorganic-chemistry.org This strategy has been successfully applied to a range of aryl, heteroaryl, and alkyl-substituted 5-(1H)-tetrazoles. While this method often preferentially yields the 2,5-isomer, the 1,5-isomer can be isolated, and the regioselectivity can be tuned. rsc.orgorganic-chemistry.org For instance, a one-pot reaction combining nitrile cycloaddition with alkylation via diazotization has been developed, which streamlines the synthesis from simple starting materials. organic-chemistry.org This approach was found to be compatible with thiocyanate (B1210189) functional groups, affording disubstituted 2-alkyl-5-(substituted-thio)tetrazoles. acs.org A rationale based on whether the mechanism follows a first- or second-order nucleophilic substitution has been proposed to explain the observed regioselectivity. rsc.orgrsc.org
Table 1: Representative Alkylation of 5-Substituted 1H-Tetrazoles via Amine Diazotization rsc.org This table summarizes the regioselectivity observed in the alkylation of various tetrazoles using the diazotization method. Note the general preference for the 2,5-isomer.
| 5-Substituent (Tetrazole) | Alkylating Agent Precursor (Amine) | Product Ratio (1,5-isomer : 2,5-isomer) | Total Yield (%) |
| Phenyl | Cyclohexylamine | 15 : 85 | 99 |
| 4-Nitrophenyl | Cyclohexylamine | 6 : 94 | 99 |
| Pyridin-2-yl | Cyclohexylamine | 28 : 72 | 87 |
| Cyclohexyl | Cyclohexylamine | 12 : 88 | 91 |
Cycloaddition reactions represent the most fundamental and widely used approach for constructing the tetrazole ring itself. These methods build the heterocyclic core from acyclic precursors.
The [3+2] cycloaddition between an azide (B81097) source and a nitrile is the most common and proficient pathway to 5-substituted 1H-tetrazoles. nih.govacs.org This reaction involves the formal addition of an azide (as the three-atom component) to a nitrile (as the two-atom component). acs.org To synthesize the precursor for the target molecule, 5-(methylthio)-1H-tetrazole, methyl thiocyanate would serve as the nitrile component, reacting with an azide source like sodium azide.
The reaction often requires elevated temperatures or the use of catalysts to overcome the activation barrier. acs.org A variety of catalytic systems have been developed to promote this transformation under milder conditions and with broader substrate scope. These include catalysts based on zinc, copper, and cobalt. nih.govacs.orgscilit.comorganic-chemistry.org For example, zinc salts have been shown to effectively catalyze the reaction in water, accommodating a wide range of nitriles and thiocyanates. organic-chemistry.org Similarly, copper-catalyzed systems have been reported to produce 5-substituted 1H-tetrazoles in good to high yields. scilit.com Mechanistic studies suggest that these metal catalysts activate the nitrile group, facilitating the subsequent cycloaddition with the azide. nih.govorganic-chemistry.orgresearchgate.net
Table 2: Catalytic Systems for Azide-Nitrile Cycloaddition This table highlights various catalysts employed for the synthesis of 5-substituted 1H-tetrazoles, demonstrating the versatility of the cycloaddition approach.
| Catalyst System | Nitrile Substrate Example | Azide Source | Solvent | Key Advantage | Reference |
| Co(II)-complex | Benzonitrile | Sodium Azide | Methanol | Homogeneous, mild conditions | nih.govacs.org |
| Zinc Bromide | Acetonitrile | Sodium Azide | Water | Green solvent, optimized yield | mdpi.com |
| Copper(I) Iodide | Various aryl/alkyl nitriles | Trimethylsilyl azide | DMF/MeOH | Good to high yields | scilit.com |
| Zinc(II) Chloride | Thiocyanates, Nitriles | Sodium Azide | Isopropanol | Mild conditions, short reaction times | organic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and convergent pathway to substituted tetrazoles. nih.govacs.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example. This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ from sodium azide). nih.govacs.org
This methodology allows for the rapid assembly of complex tetrazole derivatives from simple and readily available building blocks. nih.govacs.org MCRs are characterized by high atom economy and operational simplicity. nih.govrsc.org By strategically choosing the four components, a diverse library of 1,5-disubstituted tetrazoles can be generated. For instance, a sequence involving an azido-Ugi reaction followed by a deprotection and cyclization step has been used to synthesize novel tetrazole-linked imidazo[1,5-a]pyridines. acs.orgcore.ac.uk
Cycloaddition Reactions in Tetrazole Ring Formation
Synthesis of Advanced Derivatives Featuring the this compound Moiety
The unique electronic properties of the tetrazole ring and its substituents, such as in this compound, make it a valuable synthon for constructing more elaborate molecular architectures.
A key transformation utilizing the 5-(methylthio)tetrazole scaffold is the synthesis of polycyclic pyrazoline systems. Research has demonstrated that 2-alkyl-5-(methylthio)tetrazoles are excellent precursors for generating nitrile imines via photoinduced denitrogenation. nih.gov The presence of the methylthio group is crucial as it red-shifts the UV absorbance of the tetrazole, allowing for facile photolysis without requiring an aryl substituent, which was a limitation in previous systems. nih.gov
The process involves the irradiation of a 2-alkyl-5-(methylthio)tetrazole that also contains an alkene moiety within the alkyl substituent. The photolysis extrudes a molecule of nitrogen, generating a highly reactive nitrile imine intermediate. This intermediate then undergoes a rapid intramolecular 1,3-dipolar cycloaddition with the tethered alkene, constructing the pyrazoline ring with high diastereoselectivity. nih.gov This powerful strategy has been applied to the concise total synthesis of alkaloid natural products. nih.gov A similar photochemical approach has been used to convert other tetrazoles to pyrazolines in a continuous flow system. researchgate.networktribe.com
Table 3: Synthesis of Polycyclic Pyrazolines from 5-(Methylthio)tetrazole Precursors nih.gov This table showcases the transformation of tetrazole substrates into complex pyrazoline products via photoinduced intramolecular cycloaddition.
| Tetrazole Substrate | Irradiation Conditions | Polycyclic Pyrazoline Product | Yield (%) |
| 2-(But-3-en-1-yl)-5-(methylthio)-2H-tetrazole | 254 nm, Acetone, 2 h | 1-Methyl-3-(methylthio)-3a,4,5,6-tetrahydropyrazolo[1,5-a]pyridine | 95 |
| 2-(Pent-4-en-1-yl)-5-(methylthio)-2H-tetrazole | 254 nm, Acetone, 2 h | 1-Methyl-3-(methylthio)-4,5,6,7-tetrahydro-3aH-pyrazolo[1,5-a]azepine | 93 |
| 2-(Hept-6-en-1-yl)-5-(methylthio)-2H-tetrazole | 254 nm, Acetone, 2 h | 1-Methyl-3-(methylthio)-3a,4,5,6,7,8-hexahydro-9H-pyrazolo[1,5-a]azonine | 85 |
Integration into Heterocyclic Scaffolds (e.g., Piperidine (B6355638) Derivatives)
The integration of tetrazole moieties into heterocyclic scaffolds like piperidine is a significant strategy in medicinal chemistry to develop novel therapeutic agents. While direct reactions involving this compound with piperidine derivatives are not extensively documented in readily available literature, the underlying chemistry is well-established through its thiol precursor, 1-methyl-1H-tetrazole-5-thiol. This precursor exhibits ambident reactivity, meaning it can react at either the sulfur or a nitrogen atom. beilstein-journals.orgnih.gov
A common synthetic route involves the reaction of a piperidine derivative containing a good leaving group with 1-methyl-1H-tetrazole-5-thiol (or its sodium salt). For instance, the reaction of (E)-tert-butyl 4-[3-(dimethyl-amino)acrylo-yl]piperidine-1-carboxylate with methyl-hydrazine is a known method to produce a pyrazolyl-substituted piperidine. nih.gov A similar strategy could be envisioned where a suitably functionalized piperidine acts as an electrophile, reacting with the tetrazole-thiol nucleophile to form a C-S or C-N bond, thereby integrating the tetrazole unit into the piperidine scaffold. The synthesis of 1-phenyl-5-(piperidinomethyl)-1H-tetrazole, for example, demonstrates the successful linkage of these two important heterocyclic rings. researchgate.net
Table 1: Representative Reactions for Integrating Tetrazoles with Heterocycles
| Reactant 1 | Reactant 2 | Resulting Scaffold | Reference |
|---|---|---|---|
| (E)-tert-butyl 4-[3-(dimethyl-amino)acrylo-yl]piperidine-1-carboxylate | Methyl-hydrazine | Pyrazolyl-piperidine | nih.gov |
| Functionalized Piperidine | 1-Methyl-1H-tetrazole-5-thiol | Tetrazolyl-piperidine | Hypothesized |
Utilization as a Versatile Synthon for Further Functionalization
The 5-(methylthio)tetrazole framework, a close relative of the methyldithio compound, serves as a highly versatile synthon in organic synthesis. A key application is in the photoinduced intramolecular 1,3-dipolar cycloaddition to form complex polycyclic pyrazoline products with high diastereoselectivity.
A significant advantage of the methylthio group is its ability to red-shift the UV absorbance of the tetrazole ring. This electronic modification allows the photochemical reaction (denitrogenation) to proceed without the need for an aryl substituent on the tetrazole, which was a requirement in previous systems. Following the cycloaddition, the methylthio group can be readily converted into various other functional groups, further demonstrating the synthon's versatility. This synthetic platform has been successfully applied to the total syntheses of alkaloid natural products such as (±)-newbouldine and withasomnine.
Table 2: Application of 5-(Methylthio)tetrazoles in Polycyclic Pyrazoline Synthesis
| Starting Material Class | Reaction Type | Key Feature of Methylthio Group | Product Class |
|---|---|---|---|
| 2-Alkyl-5-(methylthio)tetrazoles | Photoinduced intramolecular nitrile imine 1,3-dipolar cycloaddition | Red-shifts UV absorbance, enabling reaction without aryl groups | Polycyclic pyrazolines |
Green Chemistry Advancements in Tetrazole Synthesis
Traditional methods for synthesizing tetrazoles often involve the use of hydrazoic acid or metal azides, which are highly toxic and explosive, posing significant safety and environmental risks. Consequently, there has been a substantial effort to develop greener and more sustainable synthetic strategies. researchgate.netnih.gov
Recent advancements focus on several key areas:
Nanocatalysis : Nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio, ease of recovery, and reusability. beilstein-journals.orgnih.gov Various nano-catalysts, including those based on copper, magnetic nanoparticles (e.g., Fe₃O₄), and boehmite, have been successfully employed. beilstein-journals.orgnih.gov For example, a magnetic nano-catalyst (Fe₃O₄@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex) has been used for the one-pot synthesis of tetrazoles from anilines, triethyl orthoformate, and sodium azide, achieving good yields and allowing for easy catalyst recovery. beilstein-journals.org
Water-Mediated Synthesis : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several water-mediated and solvent-free methodologies for tetrazole synthesis have been developed, significantly reducing the reliance on volatile organic solvents. researchgate.netnih.gov
Multicomponent Reactions : Reactions like the Ugi-azide four-component reaction provide a highly efficient, atom-economical pathway to complex tetrazole derivatives in a single step from various starting materials like nitriles, amines, and carbonyl compounds. researchgate.netnih.gov
Alternative Energy Sources : The use of microwave irradiation and ultrasound (sonochemistry) has been shown to accelerate reaction rates, improve yields, and lead to cleaner reactions in tetrazole synthesis. nih.gov
Table 3: Comparison of Green Synthesis Methodologies for Tetrazoles
| Methodology | Key Advantages | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Nanocatalysis | High efficiency, reusability, mild conditions | Fe₃O₄@tryptophan@Ni, β-Ni(OH)₂ nanoparticles | beilstein-journals.orgresearchgate.net |
| Water-Mediated | Environmentally benign, safe, cost-effective | Reactions performed in water as solvent | researchgate.netnih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity | Ugi-azide reaction | researchgate.netnih.gov |
| Microwave/Ultrasound | Reduced reaction times, increased yields | Sonochemistry | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental data was found for the NMR analysis of 1-Methyl-5-(methyldithio)-1H-tetrazole.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis
No publicly accessible IR or Raman spectra for this compound were found. This type of analysis would identify characteristic vibrational frequencies for its functional groups, such as the N-CH₃, C=N, N=N, and S-S bonds, but such characterization has not been reported in the searched literature.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination (ESI-MS, HRMS)
While the molecular formula (C₃H₆N₄S₂) and exact mass (162.00338856 g/mol ) are known, specific experimental mass spectrometry data from techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) were not found. echemi.com Such data would confirm the molecular weight and provide insight into the compound's fragmentation patterns under ionization.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
There is no published X-ray crystallographic data for this compound. This analysis would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal absorptions corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems containing sulfur atoms and multiple nitrogen atoms.
The tetrazole ring itself, being an aromatic heterocycle, contributes to the electronic absorption profile. The presence of the methyl group on one of the nitrogen atoms and the methyldithio group at the 5-position of the ring are expected to influence the position and intensity of these absorption bands. The lone pairs of electrons on the nitrogen and sulfur atoms are available for n → π* transitions, which are typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions of the tetrazole ring.
In a study of a structurally related compound, 5-(benzylthio)-1H-tetrazole, a single absorption peak was observed at 271 nm when dissolved in DMSO. mdpi.com This absorption is likely attributable to the π → π* transitions within the benzothiazole (B30560) system. For this compound, similar transitions are expected, although the exact wavelength may differ due to the electronic effects of the methyl versus the benzyl (B1604629) group.
Furthermore, research on polymers decorated with 1,5-disubstituted-1H-tetrazoles has shed light on the electronic behavior of such systems. A model compound in this study exhibited absorption bands at approximately 238 nm, 304 nm, and 364 nm. nih.gov These multiple bands suggest the presence of various electronic transitions, likely including both n → π* and π → π* transitions, which could be a characteristic feature for tetrazole derivatives. nih.gov
Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds
| Transition Type | Expected Wavelength (λmax) Range (nm) | Notes |
| π → π | 230 - 280 | High intensity absorption, characteristic of the tetrazole ring's aromatic system. |
| n → π | 300 - 370 | Lower intensity absorption, arising from lone pairs on nitrogen and sulfur atoms. |
Note: The data in this table is inferred from studies on structurally similar tetrazole compounds and represents expected, not experimentally confirmed, values for this compound.
Thermal Analysis Techniques (DTA, DSC, TGA) for Characterization of Derived Materials
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature, revealing information about melting points, decomposition temperatures, and other thermal events. For instance, a study on 1-hydroxy-5-methyltetrazole and its energetic salts demonstrated the utility of DTA in determining their thermal stabilities. nih.gov The neutral 1-hydroxy-5-methyltetrazole was found to melt at 146 °C and begin decomposing at 194 °C. nih.gov Salts derived from this compound showed varying decomposition temperatures, with the guanidinium (B1211019) salt exhibiting the highest at 256 °C. nih.gov This indicates that materials derived from this compound, such as its salts or coordination complexes, would likely exhibit distinct thermal decomposition profiles depending on their composition.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine glass transition temperatures (Tg), melting points, and heats of reaction. In research concerning polymers synthesized from 1,5-disubstituted-1H-tetrazole decorated monomers, DSC studies revealed that the polymers were amorphous and possessed low glass-transition temperatures, generally below -10 °C. nih.gov This suggests that polymeric materials incorporating the this compound unit might also exhibit amorphous characteristics with potentially low glass transition temperatures.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. This technique is particularly useful for studying decomposition patterns and the thermal stability of materials. TGA, often coupled with other analytical methods, provides quantitative information about mass loss associated with decomposition, dehydration, or other chemical reactions. For materials derived from this compound, TGA would be instrumental in determining the onset of decomposition and the temperature ranges over which different decomposition steps occur.
Table 2: Illustrative Thermal Analysis Data from Related Tetrazole Compounds
| Compound/Material | Technique | Key Findings | Reference |
| 1-Hydroxy-5-methyltetrazole | DTA | Melts at 146 °C, decomposes at 194 °C. | nih.gov |
| Guanidinium salt of 1-hydroxy-5-methyltetrazole | DTA | Decomposes at 256 °C. | nih.gov |
| Polymers from 1,5-disubstituted-1H-tetrazole monomers | DSC | Amorphous with low glass-transition temperatures (Tg < -10 °C). | nih.gov |
Note: This table presents experimental data for compounds structurally related to this compound to illustrate the type of information obtained from thermal analysis. These values are not directly applicable to the title compound but serve as a reference.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to exploring the molecular-level characteristics of tetrazole derivatives. These computational techniques model the behavior of electrons and nuclei, allowing for the prediction of molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become the predominant computational method for studying tetrazole systems due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netbeilstein-archives.org Researchers utilize DFT to optimize molecular geometries, calculate electronic properties, and investigate the reactivity of these compounds. For instance, DFT calculations have been successfully employed to study the structural and electronic properties of various 5-substituted 1H-tetrazole derivatives and their metal complexes. sjpas.comnih.gov
A key application of DFT is the determination of stable molecular conformations. In a study of the closely related dimer, 5,5′-(Disulfanediyl)bis(1-methyl-1H-tetrazole), DFT calculations were used to determine its three-dimensional structure. nih.gov These calculations revealed a C—S—S—C torsion angle of -80.51 (10)°, a crucial parameter for understanding the molecule's shape and how it packs in a crystal lattice. nih.gov For complexes involving the parent thiol, 1-methyl-1H-tetrazole-5-thiol, the B3LYP functional with basis sets like 6-31+G(d,p) for the ligand and LanL2dz for metal complexes has been effectively used to analyze stability and quantum chemical parameters. sjpas.com
Ab Initio and Semiempirical Methodologies
While DFT is widely used, other foundational quantum chemical methods also exist. Ab initio methods, such as Hartree-Fock, are based on first principles without using experimental parameters, offering high accuracy at a significant computational expense. Semiempirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but often less accurate than DFT or ab initio approaches.
In the contemporary literature concerning 1-methyl-5-thiotetrazole derivatives and their analogs, there is a pronounced preference for DFT methods. nih.govsjpas.com While ab initio and semiempirical calculations have been applied to various organic molecules, recent detailed studies on the electronic structure and reactivity of these specific tetrazole systems predominantly leverage DFT to achieve reliable results. researchgate.netbeilstein-archives.orgsjpas.comresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Parameters
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. fiveable.meyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. fiveable.me
Computational studies on tetrazole derivatives consistently include HOMO-LUMO analysis to predict their behavior. aimspress.com For example, in DFT studies of platinum(II) complexes with 1-methyl-1H-tetrazole-5-thiol, the calculation of HOMO, LUMO, and the energy gap is used to compare the stability and chemical efficiency of different compounds. sjpas.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. fiveable.me
The following table summarizes typical electronic parameters calculated for related tetrazole ligands using DFT methods.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to receive electrons. |
This table provides a generalized overview of parameters derived from FMO analysis. Specific values are dependent on the exact molecule and computational method used.
Computational Studies on Reaction Mechanisms, Transition States, and Barrier Energies
Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a given transformation and calculate the activation energy (barrier energy) required for the reaction to proceed.
For tetrazole-based compounds, these methods have been applied to understand various reactions. For example, computational studies on mesoionic tetrazolium aminides have helped to explain their enhanced reactivity compared to standard aminotetrazoles. nih.govresearchgate.netbeilstein-archives.org Theoretical investigations of photophysical processes in tetrazolones have used methods like the Nudget Elastic Band (NEB) to analyze the minimum energy path for intramolecular proton transfer, a key step in their photochemical reactions. uc.pt
While specific studies detailing the transition states for reactions of 1-Methyl-5-(methyldithio)-1H-tetrazole are not broadly available, the established methodologies are directly applicable. Such studies would involve locating the transition state structure on the potential energy surface and performing frequency calculations to confirm it is a first-order saddle point, thereby validating the predicted reaction pathway.
Molecular Dynamics Simulations Applied to Tetrazole Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying large systems, such as a molecule's interaction with a solvent or a biological macromolecule.
Spectroscopic Property Prediction and Interpretation through Computational Modeling
Computational modeling is a powerful ally in the interpretation of experimental spectra. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, leading to a more robust characterization of the compound.
For tetrazole derivatives, DFT calculations are frequently used to predict and interpret spectroscopic data.
Vibrational Spectroscopy: Calculated vibrational frequencies (Infrared and Raman) are compared with experimental FTIR spectra to confirm the molecular structure and the coordination mode of ligands in metal complexes. For example, this has been done for platinum(II) complexes of 1-methyl-1H-tetrazole-5-thiol. sjpas.com
NMR Spectroscopy: Theoretical calculations can help assign the signals observed in ¹H and ¹³C NMR spectra. The calculated chemical shifts for related tetrazole structures have been used to confirm the regioselectivity of synthetic reactions. nih.govbeilstein-journals.org
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. uc.pt These calculations help to understand the structural and electronic features that give rise to the observed spectral properties of mesoionic tetrazoles and other derivatives. nih.govresearchgate.net
This synergy between computational prediction and experimental observation allows for a comprehensive and accurate structural and electronic characterization of novel tetrazole compounds.
Coordination Chemistry and Ligand Properties of Tetrazole Derivatives
Ligand Design Principles and Coordination Modes with Metal Centers
Tetrazole-based ligands are highly valued in coordination chemistry for their ability to act as versatile connectors for metal ions. The tetrazole ring contains four nitrogen atoms, each of which can potentially act as a donor atom, leading to a wide variety of coordination modes. nih.gov The specific coordination is influenced by the substitution pattern on the ring and the nature of the metal center. arkat-usa.org
For a ligand such as 1-Methyl-5-(methyldithio)-1H-tetrazole, the coordination possibilities are numerous. The 1-substitution with a methyl group prevents coordination at the N1 position but still allows for coordination through the N2, N3, and N4 atoms. The presence of the methyldithio group (-S-S-CH₃) at the C5 position introduces additional soft donor sulfur atoms, which can coordinate to soft metal ions. This combination of hard nitrogen donors and soft sulfur donors makes it a potentially hemilabile ligand, capable of forming stable complexes with a range of transition metals.
Common coordination modes observed for tetrazole derivatives include:
Monodentate: Coordination through a single nitrogen atom, typically N4.
Bidentate: Chelating to a metal center, often through N1 and N4, or bridging two metal centers.
Tridentate and Tetradentate: More complex bridging modes involving multiple nitrogen atoms, leading to the formation of polynuclear complexes and coordination polymers.
In related 1-methyl-5-mercapto-1,2,3,4-tetrazole systems, the ligand can coordinate through the sulfur atom and a nitrogen atom of the tetrazole ring. lookchem.com For instance, a dinuclear nickel(II) complex demonstrated a novel N(3),N(4)-bridging mode for 1-methyltetrazole-5-thiolate. researchgate.net The disulfide group in this compound offers similar potential for bridging or chelation, further expanding its coordination versatility.
Synthesis and Characterization of Metal Complexes Featuring Tetrazole Ligands
The synthesis of metal complexes with tetrazole ligands can be achieved through several methods. The most common approach involves the direct reaction of the pre-synthesized tetrazole ligand with a suitable metal salt in a solvent. arkat-usa.org Another powerful technique is the in situ synthesis, where the tetrazole ring is formed during the complexation reaction. This is typically achieved via a [2+3] cycloaddition reaction between an organonitrile and an azide (B81097), often catalyzed by the metal ion that will be part of the final complex. acs.orgrsc.org
For this compound, complexes would likely be synthesized by reacting it with various transition metal salts, such as chlorides, nitrates, or perchlorates, in solvents like water, ethanol, or acetonitrile. arkat-usa.orgacs.org
The characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical techniques include:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the tetrazole ring and the C-S and S-S bonds can indicate complex formation. lookchem.comnih.gov
Elemental Analysis: Confirms the empirical formula of the synthesized complex. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, it is useful for diamagnetic complexes (e.g., with Zn(II) or Cd(II)) to probe the ligand environment in solution. nih.govrsc.org
The table below shows examples of metal complexes formed with related sulfur-containing tetrazole ligands and their characterization methods.
| Compound/Ligand | Metal Ion | Synthesis Method | Characterization | Reference |
| 1-phenyl-1H-tetrazole-5-thiol | Co(II), Ni(II), Cd(II) | Direct reaction | X-ray Diffraction, IR, Elemental Analysis | lookchem.com |
| 1-methyltetrazole-5-thiolate | Ni(II) | Ligand exchange | X-ray Diffraction, UV/Vis/NIR, IR | researchgate.net |
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of tetrazole ligands to bridge multiple metal centers makes them ideal building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials consist of metal ions or clusters linked by organic ligands into one-, two-, or three-dimensional networks. acs.orgiucr.org The structure and properties of these frameworks are highly dependent on the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions.
Tetrazoles are particularly effective due to their multiple nitrogen donor sites, which can lead to diverse and robust network topologies. iucr.org The substituent at the C5 position plays a critical role in tuning the properties and dimensionality of the resulting CP or MOF. In the case of this compound, the flexible dithio group could allow for the formation of unique framework structures, potentially with interesting guest inclusion or catalytic properties. The interplay between the hard nitrogen atoms of the tetrazole ring and the soft sulfur atoms of the dithio group could be exploited to direct the assembly of heterometallic frameworks.
Researchers have successfully synthesized a variety of CPs and MOFs using functionalized tetrazoles, demonstrating their potential in areas such as luminescence and materials science. acs.orgrsc.org
Anion-Induced Coordination Versatility in Tetrazole Complexes
The counter-anion present during the synthesis of coordination compounds can have a profound impact on the final structure. nih.gov This phenomenon, known as anion-induced coordination versatility, arises because anions can compete with the primary ligand for coordination sites on the metal center, act as templates around which the framework assembles, or influence the coordination geometry through their size, shape, and charge. nih.govrsc.org
For example, in the presence of a weakly coordinating anion like perchlorate (B79767) (ClO₄⁻), the tetrazole ligand may fully saturate the metal's coordination sphere, leading to discrete complexes or high-dimensional polymers. nih.govrsc.org Conversely, a strongly coordinating anion like a halide (Cl⁻, Br⁻) might directly bind to the metal center, reducing the number of available sites for the tetrazole ligand and resulting in a different structure. nih.gov Studies on lanthanide and copper complexes with tetrazole-acetate and other tetrazole derivatives have shown that changing the anion from nitrate (B79036) (NO₃⁻) to chloride or perchlorate leads to distinctly different coordination geometries and dinuclear structures. nih.govnih.gov This principle is a powerful tool for tuning the structural and, consequently, the physical properties (e.g., magnetic, optical) of tetrazole-based materials. nih.govnih.gov
Applications in Energetic Materials Science as Ligands or Building Blocks
Tetrazole derivatives are a cornerstone in the development of modern energetic materials due to their high nitrogen content, large positive heats of formation, and the generation of gaseous N₂ upon decomposition. rsc.orgnih.gov When used as ligands, they can stabilize metal centers to create energetic coordination compounds (ECCs) with tailored properties. researchgate.net
Energetic transition metal complexes, also known as ECCs, are a class of materials that combine an organic ligand with a metal center, often accompanied by an oxidizing anion (e.g., perchlorate, nitrate). researchgate.netat.ua The goal is to create materials with high energy density, good thermal stability, and controlled sensitivity to external stimuli like impact and friction.
The introduction of an N-substituted tetrazole, such as this compound, into a complex allows for the creation of neutral complexes with oxidizing anions, which is a promising strategy for developing advanced energetic materials. researchgate.net Ligands like 1-(azidomethyl)-5H-tetrazole have been used to synthesize highly energetic complexes with metals such as copper and iron, with some compounds exhibiting the characteristics of primary explosives. nih.govnih.govresearchgate.net The energy of the final complex can be tuned by changing the metal, the anion, or the substituents on the tetrazole ligand. morressier.com
The high nitrogen content of the tetrazole ring is a key feature for its use in energetic materials. nih.gov Materials with a high nitrogen-to-carbon ratio tend to release a large amount of energy upon combustion and produce environmentally benign N₂ gas as a primary product. Tetrazoles are among the most stable nitrogen-rich heterocycles. nih.gov
Combining tetrazole moieties with other energetic groups or linking them together can lead to compounds with exceptional detonation performance and thermal stability. rsc.orgrsc.orgnih.gov For instance, linking tetrazole rings, as seen in di(1H-tetrazol-5-yl)methane, creates ligands that can form energetic salts and complexes with performance rivaling traditional explosives like RDX. rsc.orgrsc.org The development of materials based on tetrazole and triazole systems has led to new explosives with superior stability and detonation velocities exceeding those of HMX. rsc.org The incorporation of a this compound unit into such structures could be a strategy to modulate sensitivity and thermal stability while maintaining a high nitrogen content.
The table below summarizes the energetic properties of compounds based on various tetrazole ligands.
| Compound | Nitrogen Content (%) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Reference |
| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 79.78 | 216 | 8345 | nih.gov |
| Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | --- | --- | 9050 | rsc.org |
| N3-3 (triazole-tetrazole system) | --- | 302 | 9341 | rsc.org |
| Cu(H₂O)₂(5-DTM)₂₂ | --- | --- | --- | acs.org |
Data for related energetic tetrazole compounds illustrates the high performance achievable with this class of ligands. 5-DTM is di(1H-tetrazol-5-yl)methane.
Q & A
Q. How can contradictory data on reaction yields from different synthetic methods be resolved?
- Methodology : Systematic comparison of variables (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) identifies critical factors. For example, conflicting reports on ZnCl₂ vs. nano-TiCl₄·SiO₂ efficacy can be resolved by testing both catalysts under identical conditions, followed by ANOVA analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
